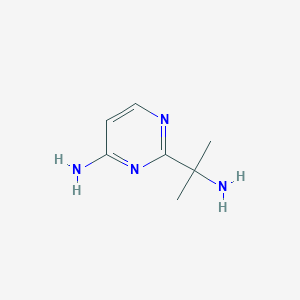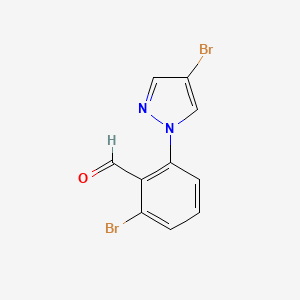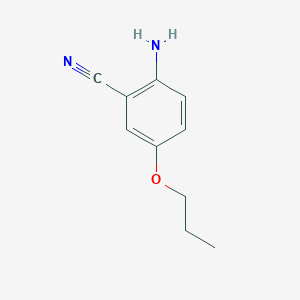amine](/img/structure/B13300097.png)
[(2-Methyl-1,3-thiazol-5-YL)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring Thiazoles are five-membered aromatic rings with one sulfur and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-methylthiazole with propylamine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiazole, followed by nucleophilic substitution with propylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-5-YL)methylamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: The methyl group on the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the substituent introduced.
Scientific Research Applications
(2-Methyl-1,3-thiazol-5-YL)methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In anticancer research, it may interfere with cell division by targeting specific enzymes involved in DNA replication.
Comparison with Similar Compounds
(2-Methyl-1,3-thiazol-5-YL)methylamine can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the propylamine group, making it less versatile in certain applications.
Thiazole: The parent compound, which is simpler and less functionalized.
(2-Methyl-1,3-thiazol-5-YL)methylamine: Similar structure but with an ethyl group instead of a propyl group, which may affect its reactivity and applications.
The uniqueness of (2-Methyl-1,3-thiazol-5-YL)methylamine lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-[(2-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-9-5-8-6-10-7(2)11-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
IJYWHPOZTYSIFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


amine](/img/structure/B13300059.png)

![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)

![1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13300083.png)


![4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol](/img/structure/B13300101.png)
